4-Chloro-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHIPDTWWVYVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211899 | |
| Record name | 4-Chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-88-2 | |
| Record name | 4-Chloro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |
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| Record name | 4-Chloro-2-nitrobenzoic acid | |
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| Record name | 4-Chloro-2-nitrobenzoic acid | |
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| Record name | 4-chloro-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Reaction Design for 4 Chloro 2 Nitrobenzoic Acid
Established Synthetic Pathways for 4-Chloro-2-nitrobenzoic Acid
Traditional synthetic approaches to this compound rely on well-established chemical transformations, often starting from readily available benzoic acid or benzene (B151609) derivatives.
Classical Nitration and Halogenation Routes for Benzoic Acid Derivatives
A common and direct method for the synthesis of this compound involves the nitration of 4-chlorobenzoic acid. ontosight.ai In this electrophilic aromatic substitution reaction, 4-chlorobenzoic acid is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com
The directing effects of the substituents on the benzene ring are crucial in this synthesis. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Since the desired product has the nitro group ortho to the carboxylic acid and meta to the chlorine, the nitration of 4-chlorobenzoic acid is a feasible, though potentially not the highest yielding, pathway. The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired isomer and minimize the formation of byproducts.
Another classical approach involves the chlorination of 2-nitrobenzoic acid. However, this can be less straightforward due to the deactivating nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack.
Multistep Reaction Sequences from Benzene and its Derivatives
More intricate, multi-step syntheses starting from benzene or its simple derivatives offer greater control over the final product's regiochemistry. quora.com These sequences strategically build the molecule by introducing the functional groups in a specific order to leverage their directing effects. guidechem.com
A widely employed strategy begins with the Friedel-Crafts alkylation of benzene to produce toluene (B28343). quora.com Toluene can then undergo a series of reactions to yield this compound. A typical sequence is as follows:
Chlorination of Toluene: Toluene is first chlorinated using a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). guidechem.com This reaction yields a mixture of ortho- and para-chlorotoluene due to the ortho-, para-directing nature of the methyl group. guidechem.com The para-isomer, 4-chlorotoluene (B122035), is the desired intermediate and needs to be separated from the ortho-isomer. guidechem.com
Nitration of 4-Chlorotoluene: The separated 4-chlorotoluene is then nitrated using a mixture of nitric acid and sulfuric acid. guidechem.com The methyl group directs the incoming nitro group to the ortho position (position 2), and the chloro group also directs to its ortho position (which is the same position 2 relative to the methyl group). This results in the formation of 4-chloro-2-nitrotoluene (B43163). guidechem.com
Oxidation to Carboxylic Acid: The final step is the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid group. guidechem.com This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). guidechem.comguidechem.com This oxidation step yields the final product, this compound. guidechem.com
An alternative route involves the nitration of toluene first to produce a mixture of ortho- and para-nitrotoluene. quora.com The ortho-nitrotoluene can then be chlorinated to give 4-chloro-2-nitrotoluene, which is subsequently oxidized to the desired acid. guidechem.com
The oxidation of an alkyl side chain on an aromatic ring is a fundamental method for introducing a carboxylic acid group. masterorganicchemistry.com As highlighted in the multistep synthesis from toluene, the oxidation of the methyl group is a key final step. guidechem.com This reaction is robust and can be carried out with various oxidizing agents. sci-hub.se
For instance, the oxidation of toluene to benzoic acid can be achieved using potassium permanganate in an alkaline solution, followed by acidification. youtube.com This general principle is applied to the appropriately substituted toluene derivative, 4-chloro-2-nitrotoluene, to produce this compound. guidechem.com The conditions for this oxidation, including temperature and the choice of oxidizing agent, are selected to ensure the complete conversion of the methyl group without affecting the other functional groups on the aromatic ring. sci-hub.se
Modern Approaches in the Synthesis of this compound
Contemporary synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes the use of advanced catalytic systems.
Catalytic Methods for Functional Group Introduction
Modern synthetic strategies increasingly employ catalytic methods to introduce functional groups, offering advantages in terms of reaction conditions and selectivity. While specific catalytic methods for the direct, one-pot synthesis of this compound are not extensively documented in readily available literature, the principles of modern catalysis can be applied to the individual steps of the established synthetic pathways.
For example, research into the liquid-phase oxidation of toluene to benzoic acid has explored various catalyst systems to improve efficiency and yield. researchgate.netsioc-journal.cn These studies often focus on using molecular oxygen as the oxidant in the presence of transition metal catalysts, which is a more environmentally friendly approach than using stoichiometric amounts of strong oxidizing agents. researchgate.netsioc-journal.cn A study by researchers investigated a novel catalyst system of N-hydroxyphthalimide (NHPI) and cobalt salts for the oxidation of toluene, achieving significant yields of benzoic acid under optimized conditions. sioc-journal.cn Such catalytic oxidation methods could potentially be adapted for the oxidation of 4-chloro-2-nitrotoluene to this compound, offering a greener alternative to traditional methods.
Furthermore, advances in catalytic nitration and halogenation reactions could also be applied. For instance, the development of solid acid catalysts or milder nitrating agents could lead to more selective and safer nitration processes. Similarly, research into catalytic halogenation methods could provide more efficient ways to introduce the chlorine atom at the desired position.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound does not require stereoselective considerations as the molecule is achiral and does not possess any stereocenters. However, achieving the desired regiochemistry is a critical aspect of its synthesis. The challenge lies in introducing the nitro group at the C-2 position and the chloro group at the C-4 position relative to the carboxylic acid group on the benzene ring.
The primary method for synthesizing this compound involves the nitration of 4-chlorobenzoic acid. chemicalbook.com In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents on the benzene ring govern the position of the incoming nitro group. The carboxylic acid group is a meta-directing deactivator, while the chlorine atom is an ortho, para-directing deactivator. The interplay between these two groups determines the regiochemical outcome.
Research has shown that the nitration of 2-chlorobenzoic acid can yield 2-chloro-4-nitrobenzoic acid. semanticscholar.orgresearchgate.net This indicates that the directing effects can be manipulated to achieve the desired isomer. Studies on the ultrasonically assisted regioselective nitration of various aromatic compounds have provided insights into controlling the position of nitration. For instance, the nitration of 2-chlorobenzoic acid under specific conditions has been shown to produce 2-chloro-4-nitro benzoic acid with high yields. semanticscholar.orgresearchgate.net
To ensure the selective formation of the 4-chloro-2-nitro isomer, precise control of reaction conditions such as temperature, concentration of nitrating agents (typically a mixture of nitric acid and sulfuric acid), and reaction time is essential. chemicalbook.com
Table 1: Regioselective Nitration of Substituted Benzoic Acids
| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |
| 2-Chlorobenzoic acid | HNO₃/H₂SO₄, Ultrasound | 2-Chloro-4-nitrobenzoic acid | 91-92 | semanticscholar.orgresearchgate.net |
| 4-Chlorobenzoic acid | Nitric acid, Water, 60°C, 6h | This compound | Not specified | chemicalbook.com |
This interactive table allows for the comparison of different synthetic routes and their regioselective outcomes.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. imist.maresearchgate.net These principles focus on areas such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org
Traditional nitration reactions, a key step in the synthesis of this compound, often utilize harsh reagents like concentrated sulfuric and nitric acids, leading to the generation of significant acidic waste. imist.ma Green chemistry research seeks to develop more benign alternatives.
Key areas of research in greening the synthesis of this compound include:
Alternative Nitrating Agents: Exploring solid acid catalysts or milder nitrating agents to replace the conventional mixed-acid system. This can reduce the production of corrosive and hazardous waste.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water or ionic liquids, or even performing the reaction under solvent-free conditions. imist.maresearchgate.net Research has demonstrated successful nitrations in aqueous media, thereby avoiding the use of chlorinated solvents. imist.ma
Catalysis: The use of catalysts can enhance reaction rates and selectivity, often under milder conditions. For example, the use of polymer-supported catalysts can simplify purification processes and allow for catalyst recycling.
Table 2: Application of Green Chemistry Principles to Nitration Reactions
| Green Chemistry Principle | Conventional Method | Greener Approach | Potential Benefit | Reference |
| Waste Prevention | Use of stoichiometric amounts of strong acids (H₂SO₄/HNO₃) | Catalytic nitration, use of recyclable catalysts | Reduced acid waste | imist.ma |
| Safer Solvents | Use of chlorinated organic solvents | Reactions in aqueous media or solvent-free conditions | Reduced use of toxic and volatile organic compounds | imist.maresearchgate.net |
| Design for Energy Efficiency | Long reaction times at elevated temperatures | Microwave-assisted or ultrasound-assisted synthesis | Reduced reaction times and energy consumption | semanticscholar.orgresearchgate.net |
| Atom Economy | Generation of by-products | Designing reactions that maximize the incorporation of all materials into the final product | Higher efficiency and less waste | researchgate.net |
This interactive table highlights the potential improvements offered by adopting green chemistry principles in the synthesis of this compound.
Reaction Mechanisms and Kinetics of 4 Chloro 2 Nitrobenzoic Acid
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom of 4-chloro-2-nitrobenzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is significantly activated by the presence of the electron-withdrawing nitro group positioned ortho to the chlorine. This activation facilitates the attack of nucleophiles by stabilizing the intermediate anionic σ-complex, often referred to as a Meisenheimer complex.
While specific kinetic studies on the aminolysis of esters derived directly from this compound are not extensively detailed in the provided literature, valuable insights can be drawn from studies on structurally similar nitrophenyl esters. The aminolysis of activated esters, such as p-nitrophenyl esters, is a well-studied process that competes with hydrolysis in aqueous systems. beilstein-journals.org
Kinetic studies on the aminolysis of p-nitrophenyl and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates reveal that the reaction rates are influenced by the pH and the nature of the leaving group. beilstein-journals.org For instance, the second-order rate coefficients for aminolysis by D-glucosamine were found to be similar for both p-nitrophenyl and m-nitrophenyl esters, despite the difference in the pKa of the nitrophenolate leaving groups. beilstein-journals.org This suggests that for activated esters, the bond-formation step (nucleophilic attack) can be rate-determining. In the case of an ester of this compound, the strong electron-withdrawing character of both the ortho-nitro group and the para-chloro group would make the carbonyl carbon highly electrophilic, thus facilitating aminolysis. The reaction kinetics would likely exhibit saturation behavior with respect to the amine concentration, a characteristic often seen in enzyme-catalyzed reactions and reactions involving polymer-bound catalysts like poly(ethylenimine). datapdf.com
Table 1: Comparative Reactivity in Aminolysis of Nitrophenyl Esters Data extrapolated from related systems to infer behavior.
| Ester Type | Nucleophile | Relative Rate of Aminolysis | Key Factors |
|---|---|---|---|
| p-Nitrophenyl ester | D-glucosamine | High | Good leaving group, activated ester. beilstein-journals.org |
| m-Nitrophenyl ester | D-glucosamine | Slightly Lower than p-nitro | Less effective leaving group than p-nitrophenolate. beilstein-journals.org |
Substituents on the aromatic ring profoundly influence the rate and mechanism of nucleophilic aromatic substitution. Electron-withdrawing groups (EWGs) increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups (EDGs) have the opposite effect. libretexts.orgnih.gov
In this compound, both the nitro group (-NO₂) and the chlorine atom (-Cl) are electron-withdrawing. The nitro group, particularly when ortho or para to the leaving group, is a powerful activating group for SNAr reactions. quora.comdocbrown.info It stabilizes the transition state and any intermediate through resonance and inductive effects. The chlorine atom at the 4-position further deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution through its inductive electron-withdrawing effect. libretexts.org The carboxylic acid group is also a deactivating, meta-directing group. quora.com The combined effect of these substituents makes the carbon atom attached to the chlorine highly electrophilic and primed for nucleophilic attack.
Studies on substituted benzoquinones show that the rate constants for nucleophilic substitution are significantly higher for compounds with electron-withdrawing substituents like chlorine compared to those with electron-donating substituents like methyl groups. nih.gov This principle directly applies to this compound, where the cumulative electron-withdrawing power of the substituents accelerates the rate of nucleophilic substitution at the chlorine-bearing carbon.
Nucleophilic aromatic substitution (SNAr) has traditionally been described by a two-step mechanism involving the formation of a stable Meisenheimer intermediate. nih.gov However, recent research has provided compelling evidence that many SNAr reactions proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state. nih.govstackexchange.com
The choice between a stepwise and a concerted pathway is finely tuned by several factors, including the stability of the potential intermediate, the nature of the leaving group, and the electron density of the aromatic ring. nih.govic.ac.uk
Stepwise Mechanism: This pathway is favored when strong electron-withdrawing groups, especially nitro groups, are present at positions ortho and/or para to the leaving group. nih.govresearchgate.net These groups effectively stabilize the anionic Meisenheimer complex, making it a discrete intermediate on the reaction coordinate. ic.ac.uk For this compound, the ortho-nitro group provides strong stabilization for such an intermediate.
Concerted Mechanism: This pathway becomes more likely for less electron-poor aromatic systems or with very good leaving groups. nih.govstackexchange.com Most SNAr reactions with chloride or bromide as the leaving group tend to proceed via a concerted mechanism unless the ring is exceptionally electron-poor (e.g., trinitrated). stackexchange.com
Computational and kinetic isotope effect (KIE) studies have been instrumental in distinguishing these mechanisms. stackexchange.com For benzene (B151609) rings with one or two nitro groups, the reaction can be either concerted or stepwise. researchgate.net Given that this compound has a powerful ortho-nitro activating group, it is plausible that its reactions with many nucleophiles proceed through a stepwise mechanism involving a Meisenheimer intermediate. However, a concerted pathway cannot be entirely ruled out without specific experimental or computational data for this exact substrate. ic.ac.uk
Reductive and Oxidative Transformations of this compound
The microbial degradation of chloronitroaromatic compounds is a critical area of research due to their environmental persistence. Studies on isomers of this compound provide a model for its potential biotransformation pathways.
Research on the degradation of the isomer 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12 has revealed a novel metabolic pathway involving both oxidative and reductive steps. nih.govresearchgate.netndl.gov.in This pathway serves as a strong model for the potential degradation of this compound.
The degradation is initiated by an oxidative process. A mono-oxygenase enzyme catalyzes an initial hydrolytic dehalogenation, removing the chlorine atom and replacing it with a hydroxyl group to form 2-hydroxy-4-nitrobenzoic acid (2H4NBA). researchgate.netnih.gov This same enzyme then facilitates an oxidative denitration, converting 2H4NBA into 2,4-dihydroxybenzoic acid (2,4-DHBA) with the release of chloride and nitrite (B80452) ions. ndl.gov.innih.gov
Following the initial oxidative phase, the pathway proceeds through a reductive step. The intermediate 2,4-dihydroxybenzoic acid undergoes reductive dehydroxylation to form salicylic (B10762653) acid. nih.govresearchgate.net This step is notable as it involves the removal of a hydroxyl group under anaerobic or microaerophilic conditions, potentially catalyzed by an oxygen-sensitive reductase enzyme. nih.govresearchgate.net
The biotransformation of 2-chloro-4-nitrobenzoic acid (2C4NBA) is orchestrated by a series of specific enzymes. nih.govresearchgate.netndl.gov.in The catabolic genes responsible for this degradation pathway are believed to reside on a large, transmissible plasmid within the Acinetobacter strain. researchgate.netndl.gov.in
The key enzymatic steps identified in the degradation of 2C4NBA by Acinetobacter sp. RKJ12 are:
2C4NBA Mono-oxygenase: This enzyme initiates the entire pathway by catalyzing both the initial oxidative dehalogenation to 2-hydroxy-4-nitrobenzoic acid and the subsequent oxidative denitration to 2,4-dihydroxybenzoic acid. nih.gov Experiments using isotopically labeled oxygen (¹⁸O₂) and water (H₂¹⁸O) confirmed the oxidative nature of these initial steps. nih.govresearchgate.net
Reductive Dehydroxylase: An enzyme, possibly a benzoyl-CoA reductase, is responsible for the reductive dehydroxylation of 2,4-dihydroxybenzoic acid to salicylic acid. nih.govresearchgate.net
Salicylate Hydroxylase and Catechol-1,2-dioxygenase: The resulting salicylic acid is further metabolized to catechol, which is then cleaved by catechol-1,2-dioxygenase. nih.govnih.gov This ortho-ring cleavage breaks open the aromatic ring, forming cis, cis-muconic acid, which is then funneled into central metabolic routes like the tricarboxylic acid (TCA) cycle. researchgate.netndl.gov.in
This enzymatic cascade demonstrates a sophisticated metabolic strategy for mineralizing a highly substituted and recalcitrant aromatic compound.
Table 2: Proposed Metabolic Pathway for the Degradation of 2-Chloro-4-nitrobenzoic Acid (2C4NBA) Based on studies of Acinetobacter sp. strain RKJ12. nih.govresearchgate.netndl.gov.innih.gov
| Step | Substrate | Key Enzyme(s) | Product | Type of Transformation |
|---|---|---|---|---|
| 1 | 2-Chloro-4-nitrobenzoic acid | 2C4NBA Mono-oxygenase | 2-Hydroxy-4-nitrobenzoic acid | Oxidative Dehalogenation |
| 2 | 2-Hydroxy-4-nitrobenzoic acid | 2C4NBA Mono-oxygenase | 2,4-Dihydroxybenzoic acid | Oxidative Denitration |
| 3 | 2,4-Dihydroxybenzoic acid | Reductive Dehydroxylase | Salicylic acid | Reductive Dehydroxylation |
| 4 | Salicylic acid | Salicylate Hydroxylase | Catechol | Decarboxylative Hydroxylation |
Role of Mono-oxygenases in Initial Degradation
The microbial degradation of chlorinated nitroaromatic compounds is a key area of research for bioremediation. In the case of compounds structurally related to this compound, such as 2-chloro-4-nitrobenzoic acid (2C4NBA), mono-oxygenase enzymes play a critical role in initiating the breakdown process. nih.govnih.gov Studies on Acinetobacter sp. strain RKJ12, which can utilize 2C4NBA as its sole source of carbon, nitrogen, and energy, have elucidated a novel degradation pathway. nih.govnih.gov
The metabolism is initiated by an oxidative ortho dehalogenation catalyzed by a mono-oxygenase. nih.govnih.gov This initial step involves the conversion of 2-chloro-4-nitrobenzoic acid to 2-hydroxy-4-nitrobenzoic acid (2H4NBA) with the release of a chloride ion. nih.gov Subsequently, a second mono-oxygenase acts on 2H4NBA, removing the nitro group as nitrite and forming 2,4-dihydroxybenzoic acid (2,4-DHBA). nih.govnih.gov Experiments using labeled oxygen isotopes (H₂¹⁸O and ¹⁸O₂) have confirmed that mono-oxygenases are responsible for both the initial hydrolytic dechlorination and the subsequent oxidative denitration steps. nih.govnih.govresearchgate.net
The activity of the 2C4NBA mono-oxygenase can be measured by observing the decrease in the substrate's absorbance alongside an increase in the absorbance corresponding to the products, 2H4NBA and 2,4-DHBA. nih.gov Stoichiometric analysis has shown that the conversion of one mole of 2C4NBA to 2,4-DHBA consumes one mole of O₂, which is consistent with the action of mono-oxygenase enzymes. nih.govresearchgate.net This enzymatic action is a crucial first step, transforming the xenobiotic compound into intermediates that can be further processed by the cell's metabolic machinery. nih.gov
Ortho Ring Cleavage Mechanisms and Tricarboxylic Acid Cycle Intermediates
Following the initial mono-oxygenase-catalyzed reactions, the degradation pathway of 2-chloro-4-nitrobenzoic acid continues towards mineralization through ring cleavage. The intermediate, 2,4-dihydroxybenzoic acid (2,4-DHBA), undergoes reductive dehydroxylation to form salicylic acid. nih.govnih.gov This salicylic acid is then transformed into catechol. nih.govnih.gov
The aromatic ring of catechol is subsequently cleaved by the enzyme catechol-1,2-dioxygenase. nih.govnih.gov This enzyme catalyzes an ortho ring cleavage, incorporating both atoms of a molecular oxygen molecule into the substrate to produce cis,cis-muconic acid. nih.govnih.gov The formation of this characteristic red-brown product confirms the ortho cleavage pathway. nih.gov
The resulting cis,cis-muconic acid is a key intermediate that can be funneled into the central metabolic pathways of the bacterium. nih.govnih.gov Through a series of further enzymatic reactions, it is ultimately converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.gov This integration into the TCA cycle allows the organism to derive energy and carbon from the complete breakdown of the original aromatic compound. nih.govfrontiersin.org The genes responsible for this entire catabolic pathway in Acinetobacter sp. RKJ12 are believed to be located on a transmissible plasmid. nih.govnih.gov
Decarboxylative Coupling Reactions
Copper-Catalyzed Decarboxylative Homocoupling of Ortho-Nitrobenzoic Acids
A significant reaction involving ortho-nitrobenzoic acids is their copper-catalyzed decarboxylative homocoupling to produce symmetrical 2,2'-dinitrosubstituted biaryls. rsc.orgrsc.org This method provides a practical and waste-free alternative for synthesizing these valuable compounds from readily available starting materials. rsc.orgrsc.org The reaction proceeds by heating an ortho-nitrobenzoic acid, such as this compound, in the presence of a copper catalyst. rsc.org
Research has identified copper(I) iodide (CuI) as an effective catalyst for this transformation, eliminating the need for more expensive noble metals like palladium or silver. rsc.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere. rsc.orgrsc.org The homocoupling of this compound (1a) serves as a model reaction for optimizing these conditions, yielding 4,4'-dichloro-2,2'-dinitrobiphenyl (2a). rsc.orgrsc.org The presence of the ortho-nitro group is considered crucial for the decarboxylative process to occur efficiently. rsc.org
This methodology demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring of the ortho-nitrobenzoic acid, leading to the desired biaryl products in moderate to satisfactory yields. rsc.orgrsc.org
Factors Influencing Yield and Selectivity in Decarboxylative Processes
The yield and selectivity of the copper-catalyzed decarboxylative homocoupling of ortho-nitrobenzoic acids are influenced by several key factors, including the catalyst, temperature, and additives. rsc.orgrsc.org Optimization studies using this compound as the substrate have provided detailed insights into these influences. rsc.orgrsc.org
Temperature: The reaction temperature has a profound effect on the product yield. For the homocoupling of this compound, a temperature of 140 °C was found to be optimal, providing a high yield of 82%. rsc.org Increasing the temperature to 160 °C or decreasing it to 120 °C resulted in significantly lower yields. rsc.org
Catalyst and Additives: The amount of copper(I) iodide (CuI) catalyst is a critical parameter. While the reaction can proceed with stoichiometric amounts of CuI, catalytic amounts (e.g., 30 mol%) have been shown to be effective. rsc.orgrsc.org The addition of 4 Å molecular sieves (MS) as an additive has been found to be beneficial. rsc.org Interestingly, the addition of ligands such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) did not improve the yield of the desired product. rsc.org
Substituent Effects: The electronic nature of substituents on the aromatic ring of the benzoic acid substrate also plays a role. The reaction is compatible with both electron-donating and electron-withdrawing groups, indicating a broad substrate scope. rsc.orgrsc.org The ortho-nitro group itself is considered essential as it likely stabilizes the transition state of the decarboxylation step, thereby facilitating the formation of the key aryl-copper intermediate. rsc.org
The table below summarizes the optimization of reaction conditions for the decarboxylative homocoupling of this compound (1a). rsc.org
| Entry | CuI (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2.0 | - | DMSO | 160 | 24 |
| 2 | 2.0 | - | DMSO | 140 | 82 |
| 3 | 2.0 | - | DMSO | 120 | Trace |
| 4 | 0.3 | - | DMSO | 140 | 65 |
| 5 | 0.3 | 4 Å MS (100 mg) | DMSO | 140 | 78 |
| 6 | 0.3 | 1,10-phenanthroline (0.15) | DMSO | 140 | 63 |
| 7 | 0.3 | 2,2'-bipyridine (0.15) | DMSO | 140 | 60 |
| Conditions: 1a (0.2 mmol), solvent (2 mL), nitrogen atmosphere, 20 h. |
Supramolecular Chemistry and Crystal Engineering of 4 Chloro 2 Nitrobenzoic Acid
Polymorphism and Solid-State Behavior of 4-Chloro-2-nitrobenzoic Acid
This compound (referred to as 2c4n in some literature) is known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties. rsc.org
Two polymorphic forms of this compound, designated as Form I and Form II, have been identified and characterized. rsc.orgpsu.edu Both polymorphs crystallize in the P21/c space group, but they differ in the number of molecules in the asymmetric unit (Z'). rsc.orgpsu.edu Form I has a single molecule in its asymmetric unit (Z' = 1), while Form II has four symmetry-independent molecules (Z' = 4). psu.edu
The fundamental structural motif in both polymorphs is the centrosymmetric R22(8) dimer, which is characteristic of carboxylic acids. rsc.orgdoi.org In these dimers, two acid molecules are linked by strong O-H···O hydrogen bonds. In Form I, these dimers are formed at the primary level of the graph set analysis. In contrast, in Form II, they are observed at the secondary level. rsc.orgbgu.ac.il The five distinct molecules across the two polymorphs show conformational variations in the exocyclic torsion angles of the carboxylic acid and nitro groups relative to the benzene (B151609) ring. doi.org
Table 1: Crystallographic Data for Polymorphs of this compound
| Parameter | Form I | Form II |
| Space Group | P21/c | P21/c |
| Z' | 1 | 4 |
| Melting Point | 141-142°C rsc.orgdoi.org | 128°C rsc.orgpsu.edu |
This table summarizes key crystallographic and physical data for the two known polymorphs of this compound.
The two polymorphs of this compound are enantiotropically related, meaning a reversible transition between them occurs at a specific temperature. psu.edu Form II is the thermodynamically stable form from absolute zero up to approximately 97°C. rsc.orgrsc.orgbgu.ac.il At this transition temperature, Form II converts to Form I. rsc.orgpsu.edudoi.org This transition is endothermic, as observed by differential scanning calorimetry (DSC). rsc.org Form I is the stable form at room temperature and above. researchgate.net Slurry experiments have confirmed the thermodynamic stability of Form I at room temperature. researchgate.netrsc.org
Upon heating, Form II exhibits a phase transition to Form I at 97.1°C, and then Form I melts at 141°C. rsc.orgdoi.org If the melt is cooled, it results in the crystallization of Form II, which then melts at 128°C. rsc.org
The formation of a specific polymorph is highly dependent on the solvent and crystallization conditions.
Evaporation Crystallization : Both Form I and Form II can be obtained simultaneously from an aqueous solution through evaporation crystallization. psu.eduresearchgate.net
Cooling Crystallization : Cooling crystallization almost exclusively yields Form I. researchgate.net
Solvent Influence : Crystallization from many common organic solvents typically results in the formation of Form II. psu.edu However, some studies report that crystallization from various organic solvents yields Form I. psu.edu
Grinding : Grinding experiments show that Form II can convert to Form I in the presence of catalytic amounts of most solvents. researchgate.netrsc.org When ground with water, both forms convert to a hydrate. researchgate.netrsc.org Grinding with 1,4-dioxane (B91453) or mesitylene (B46885) can initially form solvates, which then transform to the more stable Form I after extended grinding. researchgate.netrsc.org
Formation and Characterization of Cocrystals and Molecular Salts
This compound readily forms multicomponent crystals, including cocrystals and molecular salts, with various coformers. These are typically synthesized through techniques like slow evaporation from solution or liquid-assisted grinding. doi.org A number of these have been characterized using single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry. acs.org
For instance, cocrystals have been formed with nicotinamide, sulfamethazine, and various benzoic acid and pyridyl derivatives. doi.orgacs.orgnih.gov In a study with pyridyl and benzoic acid derivatives, eight molecular salts were synthesized and structurally characterized. nih.gov Another study reported the formation of a disordered structure with 4-hydroxyquinoline (B1666331) that exists as both a co-crystal and a salt, exhibiting keto-enol tautomerism. nih.gov
The design of cocrystals and molecular salts of this compound relies on the principles of crystal engineering, which involves the deliberate design of crystal structures based on intermolecular interactions.
Hydrogen Bonding: The primary and most predictable interaction utilized in forming adducts of this compound is hydrogen bonding. The carboxylic acid group is a robust hydrogen bond donor and acceptor, readily forming the common carboxylic acid dimer synthon. psu.edu When co-crystallized with molecules containing complementary functional groups, such as pyridines or other amides, strong heterosynthons like the carboxylic acid-pyridine hydrogen bond are formed. doi.orgusm.my In the case of molecular salts with pyridyl and amine derivatives, the charge-assisted acid-pyridine/amine heterosynthon is the dominant supramolecular synthon. nih.gov
Role of pK_a Values in Salt Formation
The formation of a salt versus a cocrystal in reactions between a carboxylic acid and a base is often predicted by the "pKa rule". smu.edu This empirical guideline is based on the difference in the pKa values (ΔpKa) of the protonated base and the carboxylic acid. smu.edu Generally, a ΔpKa greater than 3 suggests salt formation, while a negative ΔpKa points towards a cocrystal. The intermediate range of 0 to 3 can result in either a salt or a cocrystal. smu.edu
In the context of this compound, its pKa value is a critical determinant in its reactions with various bases to form molecular salts. smu.eduacs.org For instance, studies involving the synthesis of molecular salts of 2-chloro-4-nitrobenzoic acid with different benzoic acid and pyridyl derivatives have been guided by the pKa values of the acid and the corresponding salt formers. acs.org This approach allows for a rational design in the synthesis of new molecular adducts. acs.orgnih.gov
Structural Analysis of Cocrystals and Salts via X-ray Diffraction
For example, the crystal structure of a complex between this compound and 4-hydroxyquinoline revealed a disordered structure existing as both a cocrystal and a salt. iucr.orgnih.goviucr.org In this structure, the acid and base molecules are linked by a short hydrogen bond. iucr.orgnih.goviucr.org The dihedral angle between the benzene ring of the acid and the quinoline (B57606) ring system is 10.27 (6)°, while the carboxylic group is twisted with respect to the benzene ring by 38.66 (18)°. The nitro group is also twisted out of the plane of the benzene ring by 50.33 (19)°. iucr.orgiucr.org
Similarly, in cocrystals with 6-methylquinoline, the acid and base molecules are connected by a short O—H⋯N hydrogen bond. nih.gov The analysis of these structures often involves the use of Hirshfeld surfaces to visualize and quantify intermolecular interactions. iucr.orgnih.goviucr.org
Hydrogen Bond Networks and Supramolecular Synthons
Hydrogen bonds are the cornerstone of the supramolecular assembly in the crystal structures of this compound derivatives. acs.orgmdpi.com These interactions direct the formation of specific, predictable patterns known as supramolecular synthons. nih.govscispace.com
A common and robust synthon is the carboxylic acid-pyridine heterosynthon, formed through O—H⋯N hydrogen bonds. acs.orgrsc.org In the cocrystal of this compound with 4-hydroxyquinoline, the acid and base molecules are held together by a short O⋯O hydrogen bond with a distance of 2.4393 (15) Å, where the hydrogen atom is disordered. iucr.orgnih.goviucr.org These primary hydrogen-bonded units are then further linked by N—H⋯O and C—H⋯O hydrogen bonds, creating a tape-like structure. iucr.orgnih.goviucr.org
In the case of salts formed with aminopyridine derivatives, charge-assisted acid-pyridine/amine heterosynthons are the primary supramolecular synthons. acs.org For example, in the salt with 2-aminobenzoic acid, a proton transfer occurs, and the resulting units are interconnected through N–H···O hydrogen bonds to form a cyclic tetrameric unit with an R₄²(8) graph set. acs.orgnih.gov These tetrameric units can further assemble into one-dimensional tapes through additional hydrogen bonds. acs.orgnih.gov
Table 1: Examples of Hydrogen Bond Geometries in this compound Adducts
| Interaction Type | D–H···A Geometry (Å) | Angle (°) | Structural Role | Reference |
| O1–H1A···O5 (acid-base) | 2.4393 (15) | 172 (5) | Forms 1D tapes via short H-bonds | |
| N2–H2···O2 (quinoline-amide) | 2.7475 (18) | 176 (2) | Stabilizes 3D network | |
| N–H···O (amine-carboxylate) | 2.756 | - | Forms cyclic tetrameric unit | acs.orgnih.gov |
| O–H···O (acid-carboxylate) | 2.521 | - | Links tetrameric units into a 1D tape | acs.orgnih.gov |
Note: This table is illustrative and not exhaustive of all reported hydrogen bonds.
Halogen Bonding Interactions in Crystal Structures
While hydrogen bonding is a dominant force, halogen bonds also play a significant role in the crystal engineering of halogenated compounds like this compound. nih.govmdpi.comrsc.org Halogen bonding is a noncovalent interaction between a halogen atom and a Lewis base. rsc.org
In the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid, halogen bond interactions have been observed to be vital for crystal stabilization. acs.orgnih.gov A detailed analysis of several molecular adducts of 2-chloro-4-nitrobenzoic acid revealed that a significant portion of them exhibit halogen bonds. acs.orgnih.gov The presence of stronger intramolecular Cl···O halogen bonds and a two-point primary supramolecular synthon appears to make the molecular adducts more susceptible to forming intermolecular halogen bonds. nih.gov However, in some complexes, such as those of chloro-nitro benzoic acids with pyridine, while the acid-pyridine synthon is persistent, a recurring halogen bonding pattern between the chlorine and nitro groups is not always observed. rsc.org
π-π Stacking Interactions in Molecular Dimer Motifs
π-π stacking is another crucial noncovalent interaction that contributes to the stability of the crystal structures of this compound derivatives. iucr.orgwikipedia.org This interaction involves the overlapping of π-orbitals of aromatic rings.
In the crystal structure of the this compound-4-hydroxyquinoline complex, hydrogen-bonded tapes are stacked into layers parallel to the ab plane through π-π interactions, with centroid-centroid distances ranging from 3.5504 (8) to 3.9010 (11) Å. iucr.orgnih.goviucr.org In some solvate structures of 2-chloro-4-nitrobenzoic acid, such as those with 1,4-dioxane, p-xylene, and mesitylene, the acid molecules form dimers which are then stabilized by π-π stacking interactions. rsc.orgresearchgate.netpsu.edu The dihedral angle between the nitro group and the benzene ring can influence the efficiency of π-π stacking. For instance, the larger dihedral angle in this compound (50.33°) compared to 2-chloro-4-nitrobenzoic acid (42.5°) may lead to reduced π-π stacking efficiency.
Thermal and Spectroscopic Properties of Cocrystals and Polymorphs
The formation of cocrystals and polymorphs of this compound leads to materials with distinct thermal and spectroscopic properties. acs.orgwits.ac.zarsc.org Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) spectroscopy are essential for characterizing these new solid forms. acs.orgrsc.org
DSC and TGA are used to determine the melting points and thermal stability of cocrystals and salts, which are typically different from the parent compounds. wits.ac.zarsc.org For example, a series of molecular salts of 2-chloro-4-nitrobenzoic acid were characterized by thermal techniques to understand their stability. acs.org
IR spectroscopy is particularly useful for identifying the functional groups and the nature of intermolecular interactions. nist.gov The C=O stretching frequency in the IR spectrum can provide insights into the hydrogen bonding environment of the carboxylic acid group. ucl.ac.uk In cocrystals with 4-hydroxyquinoline, the analysis of the IR spectrum helps to understand the disordered nature of the proton in the strong hydrogen bond. iucr.orgnih.goviucr.org The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₄ | nist.gov |
| Molecular Weight | 201.56 g/mol | |
| Melting Point | 141–143 °C | |
| Water Solubility | 0.53 g/100 mL at 15°C | |
| pKa | 1.97 ± 0.25 (Predicted) | chemdad.com |
Solvate Formation and Desolvation Processes
This compound and its isomers can form solvates, which are crystalline solids that incorporate solvent molecules into their crystal lattice. rsc.orgresearchgate.netpsu.edu The study of solvate formation and the subsequent desolvation process is important for understanding the stability of different solid forms.
For instance, 2-chloro-4-nitrobenzoic acid has been found to form a monohydrate and several solvates with solvents like 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene. rsc.orgresearchgate.netpsu.edu These solvates can be characterized by various analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, DSC, and TGA. rsc.orgresearchgate.netpsu.edu
The desolvation of these solvates can lead to the formation of different polymorphic forms of the parent compound. researchgate.netmdpi.comhep.com.cn For example, grinding experiments have shown that some solvates of 2-chloro-4-nitrobenzoic acid can transform into the more stable Form I upon extended grinding. rsc.orgresearchgate.netpsu.edu The comparison of the crystal structures of the solvates and the resulting pure polymorphs indicates that the desolvation product does not necessarily retain a similar crystal structure to the solvate. rsc.orgresearchgate.netpsu.edu This highlights the complexity of solid-state transformations and the importance of understanding the role of the solvent in crystallization processes. researchgate.net
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research concerning the monohydrates, solvates, and their relationship to the pure polymorphs of This compound .
Extensive studies on solvates and polymorphic transformations have been conducted on its isomer, 2-chloro-4-nitrobenzoic acid . nih.govresearchgate.netpsu.edursc.org This research includes the discovery and characterization of a previously unknown monohydrate and five other solvates of 2-chloro-4-nitrobenzoic acid (CNBA). nih.govresearchgate.netrsc.org These solvates were obtained from solvents such as 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene. nih.govresearchgate.netrsc.org
Detailed investigations into the crystal structures of these solvates and their relationship to the pure polymorphs of 2-chloro-4-nitrobenzoic acid have revealed that the desolvation product does not necessarily adopt a crystal structure similar to the parent solvate. nih.govresearchgate.netrsc.org
However, equivalent studies detailing the discovery, characterization, and polymorphic relationships of solvates for This compound are not present in the surveyed literature. The existing research on this compound focuses on its co-crystals and salts with other molecules, such as 4-hydroxyquinoline and 1,2,3-Benzotriazole, rather than on its own solvated forms. researchgate.net
Therefore, the information required to populate the requested article sections on the supramolecular chemistry and crystal engineering of this compound solvates is currently unavailable.
Advanced Analytical and Spectroscopic Research on 4 Chloro 2 Nitrobenzoic Acid
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopy is a fundamental tool for probing the molecular structure of 4-Chloro-2-nitrobenzoic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce information about its chemical bonds, functional groups, and electronic configuration.
Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound, allowing for the identification of its functional groups. sevenstarpharm.comresearchgate.net
In the study of this compound and its derivatives, FTIR and Raman spectroscopy have been instrumental. For instance, in a cocrystal of 1,2,3-benzotriazole and 2-chloro-4-nitrobenzoic acid (BCNB), FTIR analysis was used to identify the various functional groups present in the material. semnan.ac.ir Similarly, research on related chlorobenzoic acids has utilized FTIR and Raman spectra to compare experimental vibrational frequencies with those calculated using theoretical methods like Density Functional Theory (DFT). researchgate.neticm.edu.pl This comparative analysis helps in the precise assignment of vibrational bands. researchgate.net For example, the characteristic stretching vibrations of the C-Cl group in chloro-substituted benzoic acids are typically observed in the 800-550 cm⁻¹ range. researchgate.neticm.edu.pl The carboxylic acid group (COOH) also presents distinct vibrational signatures, such as the O-H stretching and C=O stretching modes. icm.edu.pl
Table 1: Selected Vibrational Frequencies for Benzoic Acid Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
|---|---|---|
| O-H Stretch | ~3500 | icm.edu.pl |
| C-C Ring Stretch | 1600-1400 | researchgate.net |
| C-Cl Stretch | 800-550 | researchgate.neticm.edu.pl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. acs.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm its molecular structure. chemicalbook.com The chemical shifts observed in the NMR spectrum are indicative of the electronic environment of the protons and carbon atoms in the molecule. acs.org In related studies of nitrobenzoic acid isomers, theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) have been compared with experimental data to provide a deeper understanding of the electronic structure. researchgate.net Furthermore, solid-state NMR has emerged as a complementary technique to X-ray diffraction, especially for characterizing crystalline forms and understanding intermolecular interactions in the solid state. rsc.org
Table 2: General Information from NMR Spectroscopy
| NMR Technique | Information Obtained | References |
|---|---|---|
| ¹H NMR | Information on the chemical environment of hydrogen atoms. | acs.orgchemicalbook.com |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | acs.org |
| Solid-State NMR | Characterization of crystalline forms and intermolecular interactions. | rsc.org |
UV-Visible-NIR Spectroscopy for Optical Properties and Electronic Structure
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to study the electronic transitions within a molecule and to determine its optical properties. science.gov The absorption of light in this region of the electromagnetic spectrum corresponds to the excitation of electrons from lower to higher energy orbitals.
In the case of this compound and its derivatives, UV-Vis-NIR spectroscopy is used to determine the optical transparency window and the lower cutoff wavelength. bohrium.comresearchgate.net For example, a single crystal of 1,2,3-benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) was found to have a wide transmission window in the entire visible region with a cutoff wavelength at 235 nm, making it suitable for optical applications. semnan.ac.irresearchgate.net The optical band gap of the material, a crucial parameter for semiconductor and nonlinear optical applications, can be calculated from the absorption spectrum. researchgate.netresearchgate.net For instance, in a study of a cocrystal of 2-amino-4-picolinium and 2-chloro-4-nitrobenzoate, the UV-Vis-NIR spectrum was used to investigate its linear optical properties. researchgate.net
Table 3: Optical Properties of a BCNB Crystal
| Property | Value | References |
|---|---|---|
| Cutoff Wavelength | 235 nm | researchgate.net |
| Transparency | High in the entire visible region | semnan.ac.irresearchgate.net |
Diffraction Methods for Solid-State Structure Determination
Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the precise atomic coordinates can be determined.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis
SCXRD studies have been crucial in characterizing this compound and its cocrystals. For example, the crystal structure of a cocrystal of this compound with 4-hydroxyquinoline (B1666331) was determined using SCXRD, revealing a disordered structure involving both a co-crystal and a salt form. nih.govnih.gov This study also provided detailed information on the hydrogen bonding interactions that hold the molecules together in the crystal lattice. nih.govnih.gov In another example, the crystal structure of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) was elucidated by SCXRD, showing that it belongs to the monoclinic crystal system. bohrium.com
Table 4: Crystallographic Data for an AMPCNB Crystal
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | bohrium.com |
| Space Group | P21/n | bohrium.com |
Powder X-ray Diffraction (PXRD) for Polymorph Identification and Crystalline Quality
Powder X-ray Diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. creative-biostructure.comacs.org It is particularly useful for identifying different polymorphic forms of a compound, which can have distinct physical properties. creative-biostructure.com
PXRD is widely used in the study of this compound and its derivatives to confirm the crystalline phase and purity of the synthesized materials. semnan.ac.ir For instance, in the study of a BCNB single crystal, the PXRD pattern was used to identify the diffraction planes, and the sharp peaks in the pattern indicated a well-oriented crystalline structure without significant imperfections. semnan.ac.ir In research on various benzoic acid derivatives, PXRD has been used to determine their crystal structures. researchgate.net Furthermore, PXRD is a key tool in the study of solid solutions and for monitoring polymorphic changes as a function of composition. acs.org
Table 5: Applications of PXRD
| Application | Description | References |
|---|---|---|
| Phase Identification | Confirms the crystalline phase of a material. | semnan.ac.ir |
| Purity Assessment | Assesses the purity of a crystalline sample. | semnan.ac.ir |
| Polymorph Identification | Identifies different crystalline forms of a compound. | creative-biostructure.com |
| Crystalline Quality | Sharp peaks indicate good crystalline quality. | semnan.ac.irbohrium.com |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing critical data on thermal stability, phase transitions, and decomposition kinetics. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand its behavior as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and other phase transitions.
For this compound, the most significant thermal event observed in a DSC thermogram is its melting point. Published data indicates a melting point of approximately 140 °C. akjournals.com Other sources provide a melting range of 143 °C to 146 °C. tcichemicals.com This transition is registered as a sharp endothermic peak on the DSC curve, signifying the absorption of energy required to transform the compound from a solid to a liquid state. The peak temperature of this endotherm is taken as the melting point, and the area under the curve corresponds to the enthalpy of fusion. The thermal stability of a co-crystal formed between 1,2,3-Benzotriazole and this compound has been noted to be stable up to 163 °C, indicating the inherent stability of the parent molecule's structure around its melting point. researchgate.net
Below is a table summarizing the key phase transition data for this compound obtained from DSC studies.
| Thermal Event | Temperature Range (°C) | Description |
| Melting | 140 - 146 | Endothermic transition from solid to liquid phase. akjournals.comtcichemicals.com |
Note: The table is generated based on cited literature values.
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition of a material by continuously measuring its mass as the temperature is increased in a controlled atmosphere.
A TGA curve for pure, anhydrous this compound would be expected to show thermal stability with no significant mass loss until the temperature approaches its melting point and beyond. Studies on the metal complexes of this compound report that they are thermally stable in their hydrated forms up to a certain temperature, after which they lose water molecules, and the anhydrous complexes decompose explosively above 250 °C (523 K). akjournals.comresearchgate.net This suggests that the parent acid also undergoes energetic decomposition at elevated temperatures.
The decomposition of this compound under thermal stress leads to the breakdown of the molecule. The process is characterized by a significant loss of mass on the TGA curve. The gaseous byproducts generated during this decomposition include hazardous and corrosive gases. fishersci.bechemicalbook.com
The primary decomposition products identified are:
Nitrogen oxides (NOx) fishersci.bechemicalbook.com
Carbon monoxide (CO) fishersci.bechemicalbook.com
Carbon dioxide (CO₂) fishersci.bechemicalbook.com
Hydrogen chloride gas (HCl) fishersci.bechemicalbook.com
A summary of the expected thermal events for this compound in a TGA experiment is presented in the table below.
| Temperature Range | Event | Mass Loss (%) | Gaseous Products |
| Ambient to ~150 °C | No significant change | ~0% | None |
| > 160 °C | Onset of decomposition | Starts to decrease | - |
| > 250 °C | Rapid/Explosive Decomposition | Significant loss | NOx, CO, CO₂, HCl fishersci.bechemicalbook.com |
Note: This table represents an expected profile based on the known melting point and decomposition behavior of related compounds, as specific TGA curve data for the pure acid is not detailed in the cited sources.
Computational Chemistry and Theoretical Studies of 4 Chloro 2 Nitrobenzoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) for Optimized Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and various electronic properties of 4-chloro-2-nitrobenzoic acid and related compounds.
HOMO-LUMO Energy Analysis for Reactivity and Optical Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.
A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity. nih.gov For derivatives of this compound, the HOMO and LUMO are often localized on different parts of the molecule. nih.gov For instance, in some chloronitrobenzoates, both the HOMO and LUMO are distributed on the anion. nih.gov The energy gap for related chloronitrobenzoic acid derivatives has been calculated, providing insights into their stability and potential for electronic transitions. ingentaconnect.comnih.gov These transitions, such as π–π* and n–π*, are responsible for the molecule's absorption of UV-visible light. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid | - | - | -7.58 |
| 4-(2-(benzo[d]thiazol-2-ylthio)acetamido)-3-nitrobenzoic acid | - | - | -7.75 |
| 1,3-Diphenyl-2-propen-1-one | - | - | 4.12 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
In MEP maps of compounds related to this compound, red regions, indicating negative electrostatic potential, are typically concentrated around the electronegative oxygen atoms of the carboxylic acid and nitro groups. researchgate.net These areas are susceptible to electrophilic attack. Conversely, blue regions, representing positive electrostatic potential, are often found around the hydrogen atoms, indicating sites for nucleophilic attack. dergipark.org.tr The MEP analysis provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions. researchgate.net
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Molecular modeling techniques are instrumental in simulating and analyzing these non-covalent interactions.
Simulation of Hydrogen Bonding and Halogen Bonding Networks
Hydrogen bonds and, to a lesser extent, halogen bonds play a crucial role in the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming dimeric structures with neighboring molecules through O-H···O interactions. iucr.org
In co-crystals with other molecules, such as quinoline (B57606) or 4-hydroxyquinoline (B1666331), this compound forms robust hydrogen-bonded networks. iucr.orgresearchgate.net These interactions can lead to the formation of one-dimensional tapes or more complex three-dimensional structures. iucr.orgnih.gov For instance, in a co-crystal with 4-hydroxyquinoline, a short O···O hydrogen bond with a distance of 2.4393 (15) Å is observed. iucr.orgnih.gov The chlorine atom can also participate in weaker C-H···Cl or Cl···O interactions, further stabilizing the crystal lattice.
Hirshfeld Surface Analysis for Crystal Packing and Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a given molecule dominates.
Solution-State Association and Conformation Studies
The behavior of this compound in solution is significantly influenced by its molecular structure, which features a carboxylic acid group capable of forming strong hydrogen bonds, a nitro group that is highly electron-withdrawing, and a chlorine atom. These functional groups dictate the molecule's interactions with itself (self-association) and with solvent molecules, leading to different conformational and aggregational states in various solvent environments.
Spectroscopic techniques are powerful tools for investigating the self-association of benzoic acid derivatives in solution. Studies on closely related isomers, such as 2-chloro-4-nitrobenzoic acid, provide significant insights into the likely behavior of this compound. ucl.ac.ukresearchgate.net The primary equilibrium in many solvents is between a monomeric form, where the carboxylic acid interacts with the solvent, and a dimeric form, where two acid molecules form a cyclic hydrogen-bonded pair.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the vibrational frequency of the carbonyl (C=O) group in the carboxylic acid. The position of the C=O stretching band can distinguish between monomeric and dimeric species.
Monomers: In solvents that are strong hydrogen bond acceptors, the carboxylic acid's hydroxyl group forms a hydrogen bond with the solvent. This results in a C=O stretching band at a characteristic frequency.
Dimers: In apolar or weakly interacting solvents, two molecules of this compound can form a stable, centrosymmetric dimer through two O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization causes a noticeable shift in the C=O stretching frequency compared to the monomer.
Analysis of the C=O stretching region in the IR spectrum of a related compound, 2-chloro-4-nitrobenzoic acid (2C4NBA), in dichloromethane (B109758) revealed distinct peaks for the monomer and the hydrogen-bonded dimer, allowing for the study of the equilibrium between these species. ucl.ac.uk A similar approach can be applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the atoms within the molecule. Changes in chemical shifts with concentration can indicate the formation of self-associates.
¹H NMR: The chemical shift of the carboxylic acid proton is highly sensitive to hydrogen bonding. Its disappearance or significant downfield shift upon dimerization is a key indicator. Furthermore, changes in the chemical shifts of the aromatic protons can also occur due to the altered electronic environment and potential π-π stacking interactions in aggregates. ucl.ac.uk For the related 2C4NBA, increasing concentration in polar solvents like DMSO-d₆ led to complex changes in the chemical shifts of the benzene (B151609) ring hydrogens, suggesting multiple association processes. ucl.ac.uk
¹³C NMR: The resonance of the carboxylic carbon (C=O) is also affected by dimerization, typically shifting upon the formation of hydrogen bonds. ucl.ac.uk
The table below summarizes the expected association behavior of this compound in different solvent types based on studies of similar molecules. ucl.ac.ukresearchgate.net
| Solvent Type | H-Bond Acceptor Propensity | Expected Dominant Species | Spectroscopic Evidence (FTIR & NMR) |
| Apolar (e.g., Toluene (B28343), Chloroform) | Low | Hydrogen-bonded dimers in equilibrium with monomers. ucl.ac.uk | Distinct C=O bands for monomer and dimer (FTIR). Concentration-dependent chemical shifts for carboxylic proton and carbon (NMR). ucl.ac.uk |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High | Primarily monomers solvated by solvent molecules. ucl.ac.ukresearchgate.net | Single C=O band indicating solvent interaction (FTIR). Minimal concentration dependence of chemical shifts for dimer formation, though other weak associations may be observed. ucl.ac.uk |
| Polar Protic (e.g., Methanol) | High | Monomers strongly interacting with the solvent through hydrogen bonding. ucl.ac.uk | C=O and O-H bands indicate strong solvation. Chemical exchange with solvent protons may be observed in ¹H NMR. |
Computational chemistry provides a molecular-level understanding that complements experimental spectroscopic data. Methods like Density Functional Theory (DFT) and solvation models are employed to study the conformation of this compound and its association in different solvents. researchgate.netresearchgate.net
Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. Computational models can calculate the relative energies of different conformers. Due to intramolecular interactions, the planar conformation is often the most stable. Studies on related molecules have shown that two main conformers can exist, and their relative stability can be influenced by the solvent environment. researchgate.net
Modeling of Self-Association: Theoretical calculations can determine the stability of various self-associates, such as the hydrogen-bonded dimer. These calculations help to confirm that the cyclic dimer is a highly stable configuration in the gas phase or in apolar solvents. ucl.ac.uk Computational studies on similar chloro-nitrobenzoic acids have successfully modeled hydrogen-bonded dimers and even π-stacked aggregates, finding them to be stable in various solutions. researchgate.net
Solvation Models: To simulate the effect of a solvent, computational models like the Solvation Model based on Density (SMD) or the Abraham solvation parameter model are used. researchgate.netresearchgate.net These models treat the solvent as a continuous medium or as explicit molecules, allowing for the calculation of solvation energies. This helps predict how a solvent will influence the equilibrium between monomers and dimers. For instance, calculations can show that in a solvent like DMSO, the energy gain from the acid forming hydrogen bonds with the solvent is more favorable than the formation of a self-associated dimer. researchgate.net DFT calculations using hybrid functionals (like B3LYP) combined with appropriate basis sets can accurately model the electron distribution and predict sites for intermolecular interactions.
The following table outlines the application of various computational methods to study the solution-state behavior of this compound.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations of conformers and dimers. researchgate.netmdpi.com | Determines the most stable molecular conformations and the binding energy of hydrogen-bonded dimers. ucl.ac.uk |
| Implicit Solvation Models (e.g., SMD, PCM) | Simulates the bulk effect of the solvent on molecular stability. researchgate.net | Predicts the influence of solvent polarity on the monomer-dimer equilibrium and conformational preference. |
| Molecular Dynamics (MD) with Explicit Solvent | Simulates the dynamic behavior of the molecule and its associates in a box of solvent molecules. | Provides detailed information on the structure of the solvation shell and the lifetime of hydrogen bonds with the solvent and other solute molecules. |
| Abraham Solvation Parameter Model | Correlates experimental solubility data with solute and solvent parameters. researchgate.net | Calculates solute descriptors related to hydrogen-bond acidity/basicity and dipolarity, quantifying the molecule's interaction potential. researchgate.net |
Research Applications and Biological Relevance of 4 Chloro 2 Nitrobenzoic Acid Derivatives
Applications in Medicinal Chemistry and Drug Discovery Research
In the realm of drug discovery, the value of a starting material is often measured by its ability to generate diverse molecular libraries. The reactive nature of the chloro and nitro groups, combined with the carboxylic acid moiety, provides multiple points for chemical modification, enabling the synthesis of a wide array of structures for biological screening.
While direct antiviral and anticancer activities of 4-Chloro-2-nitrobenzoic acid itself are not extensively documented, its derivatives and isomers are subjects of significant investigation. For instance, the positional isomer, 2-Chloro-4-nitrobenzoic acid (2C4NBA), has been explored as an antiviral agent, notably for its potential in treating immunodeficiency diseases like HIV. researchgate.netresearchgate.net Similarly, Schiff base derivatives of related chloronitrobenzoic acids have been synthesized and shown to possess anticancer properties. nih.govontosight.ai
A key application of this compound is in the synthesis of 1,4-benzodiazepine-2,5-diones. The benzodiazepine (B76468) scaffold is of particular interest in drug design, including for applications in oncology. This synthesis highlights the role of this compound as a crucial precursor to complex heterocyclic systems with recognized therapeutic potential.
The immunomodulatory potential of benzoic acid derivatives is an area of growing interest. Research into T-cell costimulation has shown that certain isomers, such as the sodium salt of 2-chloro-5-nitrobenzoic acid, can act as potent costimulators for the proliferation of lymphocytes. researchgate.net Furthermore, 2-Chloro-4-nitrobenzoic acid has been investigated for its ability to boost the immune response in immunodeficiency diseases. researchgate.netnih.gov While these findings pertain to isomers, they underscore the potential of the chloronitrobenzoic acid framework to influence immune responses, suggesting a promising avenue for the future study of this compound derivatives.
One of the most significant applications of this compound and its close analogues is as a foundational element for synthesizing various heterocyclic scaffolds crucial to drug discovery. nih.gov A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as a versatile building block in solid-phase synthesis to create libraries of diverse heterocyclic compounds. nih.govumtm.cz Through processes involving immobilization on a resin, substitution of the chlorine atom, reduction of the nitro group, and subsequent cyclization, a variety of important molecular frameworks can be produced. nih.gov
This methodology is suitable for generating diverse chemical libraries containing heterocyclic systems that are of significant importance in modern drug discovery. nih.gov
Table 1: Heterocyclic Scaffolds Synthesized from 4-Chloro-2-fluoro-5-nitrobenzoic Acid
| Heterocyclic Scaffold | Synthetic Approach | Significance in Drug Discovery | Reference |
| Benzimidazoles | Immobilization on resin, chlorine substitution, nitro reduction, cyclization. | Core structure in various antiviral, anticancer, and antihypertensive drugs. | nih.gov |
| Benzotriazoles | Immobilization on resin, chlorine substitution, nitro reduction, cyclization. | Used in development of anticancer agents and as corrosion inhibitors. | nih.gov |
| Quinoxalinones | Immobilization on resin, chlorine substitution, nitro reduction, cyclization. | Exhibit a broad range of biological activities including as kinase inhibitors and antimicrobial agents. | nih.gov |
| Benzodiazepinediones | Immobilization on resin, chlorine substitution, nitro reduction, cyclization. | A class of compounds with diverse CNS activities and potential as anticancer agents. | nih.gov |
| Succinimides | Immobilization on resin, chlorine substitution, nitro reduction, cyclization. | Known for anticonvulsant and other CNS-related activities. | nih.gov |
The study of metal complexes in medicinal chemistry, particularly as anticancer agents, is a robust field. Copper(II) complexes, for example, are known to have potential as anticancer drugs due to their ability to interact with biological macromolecules like DNA. mdpi.comnih.govepa.gov
Extensive research has been conducted on copper(II) complexes utilizing isomers of this compound as ligands. Specifically, numerous studies have synthesized and characterized copper(II) complexes with 4-chloro-3-nitrobenzoic acid. mdpi.comnih.govresearchgate.netnih.govnih.gov These complexes have demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical), A549 (lung), and HepG2 (liver) cells. mdpi.comresearchgate.net In some cases, the cytotoxic activity of these copper complexes surpassed that of the established chemotherapy drug, cisplatin. mdpi.comresearchgate.net The proposed mechanism for this anticancer activity often involves cell cycle arrest, the induction of apoptosis (programmed cell death), and the regulation of key proteins in the Bcl-2 family. mdpi.comresearchgate.net
However, a review of the available scientific literature indicates a lack of studies focused on the synthesis and anticancer evaluation of copper(II) complexes specifically using This compound as the primary ligand. The research focus has predominantly been on its 4-chloro-3-nitro isomer.
The mechanism of action for many metal-based anticancer drugs is linked to their ability to bind to DNA and proteins like human serum albumin (HSA). mdpi.comresearchgate.net Spectroscopic and viscometry studies performed on the copper(II) complexes of 4-chloro-3-nitrobenzoic acid have shown that they can intercalate with calf thymus DNA (CT-DNA). mdpi.comresearchgate.netnih.govnih.gov This binding is thought to disrupt DNA function and contribute to the cytotoxic effects observed in cancer cells. mdpi.com
As with the anticancer activity, there is a notable absence of published DNA and protein binding studies for metal complexes derived from This compound . The investigations into how chloronitrobenzoate-ligated metal complexes interact with biological macromolecules have, to date, centered on other isomers. mdpi.comresearchgate.net
Synthesis and Biological Evaluation of Metal Complexes with this compound Ligands
Environmental Research and Degradation Studies
The environmental impact of this compound and its derivatives is a significant area of research, focusing on their persistence, degradation, and movement in ecosystems.
Certain microorganisms have demonstrated the ability to break down chloronitroaromatic compounds, which are generally considered resistant to biodegradation due to the electron-withdrawing nature of their chloro and nitro groups. plos.org The degradation process often involves the removal of these functional groups as a key initial step. plos.org
One notable example is the bacterium Acinetobacter sp. strain RKJ12, which can utilize 2-chloro-4-nitrobenzoic acid (a related compound) as its sole source of carbon, nitrogen, and energy. researchgate.netasm.org The degradation pathway of 2-chloro-4-nitrobenzoic acid by this bacterium is initiated by an oxidative ortho-dehalogenation, which forms 2-hydroxy-4-nitrobenzoic acid. researchgate.netasm.org This is followed by the action of a mono-oxygenase enzyme that converts it to 2,4-dihydroxybenzoic acid, releasing chloride and nitrite (B80452) ions in the process. researchgate.netasm.org Subsequent steps involve reductive dehydroxylation to salicylic (B10762653) acid, which is then converted to catechol. researchgate.netasm.org The catechol undergoes ortho ring cleavage to form cis,cis-muconic acid, which then enters the tricarboxylic acid (TCA) cycle. researchgate.net The genes responsible for this degradation pathway in Acinetobacter sp. RKJ12 are believed to be located on a transmissible plasmid. researchgate.net
The microbial degradation of other related compounds, such as 2-chloro-4-nitrophenol, has also been studied. For instance, Burkholderia sp. RKJ 800 degrades 2-chloro-4-nitrophenol, releasing stoichiometric amounts of nitrite and chloride ions. plos.org The major metabolites in this pathway are chlorohydroquinone (B41787) and hydroquinone. plos.org
Table 1: Microbial Degradation of 2-Chloro-4-nitrobenzoic Acid by Acinetobacter sp. RKJ12
| Step | Reaction | Intermediate/Product | Enzyme Type |
|---|---|---|---|
| 1 | Oxidative ortho-dehalogenation | 2-hydroxy-4-nitrobenzoic acid | Mono-oxygenase |
| 2 | Oxidative denitration | 2,4-dihydroxybenzoic acid | Mono-oxygenase |
| 3 | Reductive dehydroxylation | Salicylic acid | - |
| 4 | Conversion | Catechol | - |
Photodegradation is another important mechanism for the breakdown of chloronitroaromatic compounds in the environment. Studies have investigated the use of UV light, often in combination with catalysts, to degrade these pollutants. For example, the photocatalytic degradation of a mixture of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid has been studied using a ZnO-SnO2/nano-clinoptilolite system under UV irradiation. researchgate.netscirp.org The efficiency of this process is influenced by factors such as the concentration of the photocatalyst, the pH of the solution, and the concentration of the pollutants. researchgate.net
Research on the photodegradation of chlorophenol congeners assisted by p-nitrobenzoic acid has shown that UV irradiation can lead to the formation of ring cleavage compounds and subsequent mineralization, indicated by the release of chloride ions. nih.gov
Hydrolysis, the reaction with water, can also contribute to the degradation of these compounds. For instance, 2-chloro-4-nitrobenzoic acid does not readily hydrolyze in the presence of a copper catalyst with aqueous sodium acetate, disodium (B8443419) hydrogen phosphate, or potassium carbonate at 100°C. rsc.org However, at a higher temperature of 150°C, aqueous potassium carbonate can hydrolyze it to form 4-nitrosalicylic acid. rsc.org Interestingly, treatment with aqueous potassium hydroxide (B78521) does not yield 4-nitrosalicylic acid but instead produces 3:3'-dichloroazobenzene-4:4'-dicarboxylic acid in high yields. rsc.org
The fate and transport of this compound and its isomers in water systems are influenced by their physicochemical properties. For instance, 2-chloro-4-nitrobenzoic acid is known to be persistent in groundwater, which underscores the need for effective bioremediation strategies. The water solubility and octanol-water partition coefficient are key parameters that determine the distribution of these compounds in the environment. epa.gov For example, 4-chlorobenzoic acid has a pKa of 3.98, indicating it will primarily exist in its anionic form in water at typical environmental pH values (5 to 9), which affects its potential for volatilization from water surfaces. nih.gov
Applications as Chemical Intermediates and Building Blocks
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of commercially important products.
This compound serves as a crucial building block in the chemical industry. guidechem.comguidechem.comsincerechemical.com It is used in the production of dyes, pharmaceuticals, and agrochemicals. guidechem.comguidechem.comsincerechemical.comontosight.ai For example, it is an intermediate in the synthesis of the diuretic agent 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole. google.comgoogle.com The reactivity of the chloro and nitro groups, along with the carboxylic acid function, allows for a variety of chemical transformations to produce more complex molecules.
Derivatives of this compound are also used in the synthesis of other pharmaceutical compounds and have been investigated for their potential antimicrobial and anti-inflammatory properties. ontosight.ai The reduction of the nitro group to an amino group is a common transformation, yielding aminobenzoic acid derivatives that are also important synthetic intermediates.
In the agrochemical sector, nitroaromatic compounds, including derivatives of this compound, are used as herbicides. google.com
Derivatives of this compound have shown potential as insect growth regulators. Specifically, 2-(4-chloro-3-nitrobenzoyl)benzoic acid has been investigated for its ability to inhibit the biosynthesis of juvenile hormones in lepidopteran pests. Another derivative, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, has been shown to inhibit the biosynthesis of juvenile hormones in pests such as Spodoptera frugiperda, Spodoptera litura, Plutella xylostella, and Spodoptera exigua, making it a candidate for the development of new pest control agents. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-dihydroxybenzoic acid |
| 2-chloro-4-nitrobenzoic acid |
| 2-chloro-5-nitrobenzoic acid |
| 2-hydroxy-4-nitrobenzoic acid |
| 3:3'-dichloroazobenzene-4:4'-dicarboxylic acid |
| 4-aminosalicylic acid |
| 4-chlorobenzoic acid |
| This compound |
| 4-methylbenzoic acid |
| 4-nitrosalicylic acid |
| 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole |
| Catechol |
| Chlorohydroquinone |
| cis,cis-muconic acid |
| Hydroquinone |
| p-nitrobenzoic acid |
| Salicylic acid |
| 2-(4-chloro-3-nitrobenzoyl)benzoic acid |
| 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid |
| Spodoptera frugiperda |
| Spodoptera litura |
| Plutella xylostella |
Nonlinear Optical (NLO) Properties and Materials Science Research
Derivatives of this compound have emerged as significant materials in the field of nonlinear optics (NLO). These organic materials are of particular interest for their potential applications in technologies such as optical data storage, photonics, and optical switching. The molecular structure of these compounds, often featuring delocalized π-electron systems, contributes to their high optical nonlinearities.
A notable derivative in this area is 1,2,3-Benzotriazole this compound (BTPCZ). researchgate.net Researchers have successfully grown single crystals of BTPCZ for the first time using the slow evaporation solution technique (SEST) with methanol (B129727) as the solvent. researchgate.net
The characterization of the BTPCZ single crystal was conducted through various analytical methods:
Single Crystal X-ray Diffraction (SXRD): This analysis identified the crystal system and space group of the BTPCZ single crystal. The crystal belongs to the monoclinic system with a centrosymmetric space group of P21/c. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD analysis was used to confirm the crystalline quality of the material. researchgate.net
Fourier-Transform Infrared (FTIR) and FT-Raman Analyses: These spectroscopic techniques were employed to identify the vibrational assignments and functional groups present in the BTPCZ molecule. researchgate.net
Hirshfeld Surface Analysis: This method was used to investigate the intermolecular interactions within the crystal packing, revealing that H–H interactions are predominant. researchgate.net
Crystallographic Data for BTPCZ
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 11.166(6) Å |
| b | 8.160(5) Å |
| c | 12.085(6) Å |
| β | 113.18(3) ° |
| Z | 4 |
Source: researchgate.net
The suitability of a material for NLO applications is heavily dependent on its optical properties, specifically its transparency range and its ability to withstand high-intensity laser light.
Optical Transmittance: The transparency of the BTPCZ crystal was evaluated using UV–Visible-NIR spectroscopy. The analysis revealed that the crystal has a significant transparency window, a crucial characteristic for NLO materials. The lower cut-off wavelength for BTPCZ was also determined from this study. researchgate.net
Laser Damage Threshold (LDT): The laser damage threshold is a critical parameter that determines the material's durability in high-power laser applications. The LDT of the BTPCZ crystal was measured using a Nd:YAG laser with a wavelength of 1064 nm. The grown crystal exhibited a high LDT value of 8.97 GW/cm², indicating its robustness and suitability for applications involving high-intensity lasers. researchgate.net
The third-order NLO properties of the BTPCZ crystal were investigated using the Z-scan technique with a He-Ne laser at a wavelength of 632.8 nm. researchgate.net This technique allows for the determination of the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾).
These parameters are essential for understanding the NLO behavior of the material and its potential for use in devices like optical limiters and all-optical switches. The measured values for the BTPCZ crystal suggest it is a promising candidate for such nonlinear optical devices. researchgate.net
Third-Order Nonlinear Optical Properties of BTPCZ Crystal
| Parameter | Symbol | Value |
|---|---|---|
| Nonlinear Refractive Index | n₂ | ~4.06 × 10⁻⁸ cm²/W |
| Nonlinear Absorption Coefficient | β | ~0.02 × 10⁻⁴ cm/W |
| Third-Order NLO Susceptibility | χ⁽³⁾ | ~2.17 × 10⁻⁶ esu |
Source: researchgate.net
Future Research Directions and Emerging Trends
Advanced Synthetic Strategies for Complex Derivatives
The chemical scaffold of 4-Chloro-2-nitrobenzoic acid provides a versatile platform for the synthesis of a wide array of complex organic molecules. Future research will likely concentrate on developing more sophisticated and efficient synthetic methodologies to access novel derivatives with enhanced properties.
One promising avenue is the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for the solid-phase synthesis of various heterocyclic scaffolds. acs.orgnih.govacs.org This approach allows for the creation of diverse libraries of compounds such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones, which are of significant interest in drug discovery. acs.orgnih.govacs.org The methodology involves immobilizing the starting material on a resin, followed by chlorine substitution, nitro group reduction, and cyclization. acs.orgnih.govacs.org While successful for 5- to 7-membered rings, challenges remain in the synthesis of larger heterocycles like 8-membered benzodiazocine cycles, indicating a need for further methodological refinement. acs.orgnih.govacs.org
Another area of focus is the development of one-pot synthesis methods. For instance, a novel and efficient method for synthesizing 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides has been demonstrated using a copper- and molybdenum-catalyzed rearrangement cascade. nih.gov This process, involving nitrene formation and a series of bond formations, offers a wide substrate scope and moderate to high yields, highlighting its potential for practical applications. nih.gov
Furthermore, the synthesis of derivatives through reactions like the POCl3-catalyzed cyclodehydration of acetohydrazides with p-nitrobenzoic acid to form 1,3,4-oxadiazoles demonstrates the potential for creating unique molecular architectures. bohrium.com The unusual outcomes observed with differently substituted benzoic acids in this reaction underscore the need for a deeper understanding of the underlying reaction mechanisms to fully exploit the synthetic potential of this compound and its analogues. bohrium.com
The following table summarizes some of the advanced synthetic strategies being explored:
| Synthetic Strategy | Starting Material/Precursor | Target Derivatives | Key Advantages |
| Solid-Phase Synthesis | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles, Benzotriazoles, Quinoxalinones | Suitable for creating diverse compound libraries acs.orgnih.govacs.org |
| One-Pot Cascade Reactions | o-Nitrobenzoic N-allylamides | 1,4-Benzodiazepine-5-ones | Efficient, wide substrate scope, high yield nih.gov |
| Catalytic Cyclodehydration | 2-(4-chloro-2-oxoquinolin-1(2H)-yl)acetohydrazide and p-nitrobenzoic acid | 1,3,4-Oxadiazoles | Access to unique heterocyclic systems bohrium.com |
Mechanistic Insights into Biological Activities
While this compound and its derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for the development of more effective and targeted therapeutic agents. Future research will increasingly focus on elucidating these mechanisms.
The biological activity of related compounds, such as 2-Chloro-4-nitrobenzoic acid (2C4NBA), has been linked to antiviral and anticancer properties. For example, benzamide (B126) derivatives of 2C4NBA have been shown to inhibit Hepatitis B virus (HBV) nucleocapsid assembly. The mechanism involves promoting the formation of empty capsids by interacting with HBV core proteins. Understanding the specific molecular interactions that drive this activity is a key area for future investigation. The reduction of the nitro group to an amino group is a critical transformation that can influence the biological effects of these compounds.
The positional isomer, 4-chloro-3-nitrobenzoic acid, has been associated with hepatotoxic effects in biochemical studies, highlighting the significant impact of substituent placement on biological outcomes. In contrast, copper(II) complexes containing 4-chloro-3-nitrobenzoic acid have demonstrated substantial antiproliferative effects against human cancer cell lines, with one complex showing greater efficacy than cisplatin. researchgate.net These complexes induce apoptosis by regulating the Bcl-2 protein family and cause cell cycle arrest in the G0/G1 phase. researchgate.net
Future research will likely employ a combination of biochemical assays, structural biology techniques, and computational modeling to identify the specific molecular targets of these compounds and to understand the structure-activity relationships that govern their biological effects.
Rational Design of Novel Supramolecular Architectures
The ability of this compound to participate in various noncovalent interactions, such as hydrogen and halogen bonds, makes it an excellent building block for the rational design of novel supramolecular architectures. acs.orgresearchgate.net This field of crystal engineering holds significant promise for the development of new materials with tailored properties, including pharmaceutical co-crystals with enhanced solubility and stability. acs.org
Studies on the co-crystals of the related 2-chloro-4-nitrobenzoic acid (2c4n) with various aminopyridine and benzoic acid derivatives have demonstrated the formation of robust and predictable hydrogen-bonded synthons. acs.orgresearchgate.net The charge-assisted acid-pyridine/amine heterosynthon is a recurring and dominant feature in these structures. acs.orgresearchgate.net Furthermore, the presence and influence of halogen bonds in these supramolecular assemblies are being increasingly recognized as crucial for crystal packing and stability. acs.orgresearchgate.net
Future research in this area will focus on:
Exploring a wider range of co-formers to create a greater diversity of supramolecular structures.
Investigating the interplay of different noncovalent interactions to gain finer control over the resulting crystal architecture. acs.orgresearchgate.net
Correlating the supramolecular structure with macroscopic properties , such as solubility, dissolution rate, and photoluminescence, to enable the rational design of functional materials. researchgate.net
The following table provides examples of supramolecular synthons observed in co-crystals involving nitrobenzoic acids:
| Supramolecular Synthon | Interacting Molecules | Type of Interaction | Resulting Architecture |
| Acid-Pyridine/Amine Heterosynthon | 2-Chloro-4-nitrobenzoic acid and aminopyridines | Charge-assisted hydrogen bond | Discrete molecular salts or extended networks acs.orgresearchgate.net |
| Carboxylic Acid Dimer | Two molecules of a carboxylic acid | Hydrogen bond | Dimeric units |
| Halogen Bond | Chlorine atom and an electron-rich atom (e.g., oxygen) | Halogen bond | Stabilization of crystal packing acs.orgresearchgate.net |
| π-π Stacking | Aromatic rings of adjacent molecules | van der Waals forces | Stacked columnar or layered structures science.gov |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental studies is becoming increasingly vital in modern drug discovery. For compounds like this compound and its derivatives, this integrated approach can significantly accelerate the identification and optimization of new therapeutic agents.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of these compounds to specific biological targets. nih.gov For example, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have helped to elucidate their interactions with the active sites of α-glucosidase and α-amylase, providing a rationale for their antidiabetic activity. nih.gov These computational insights can guide the design of new derivatives with improved potency and selectivity.
Furthermore, computational chemistry can be used to study the electronic and structural properties of these molecules, providing insights into their reactivity and potential for forming specific intermolecular interactions. tandfonline.com This information is invaluable for the rational design of new compounds and for understanding their behavior in biological systems.
Experimental validation of computational predictions is a critical component of this integrated approach. Synthesis of the designed compounds followed by in vitro and in vivo testing allows for the confirmation of their biological activity and the refinement of the computational models. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the drug discovery process.
Development of Sustainable Degradation and Remediation Technologies
Chlorinated nitroaromatic compounds, including this compound, are recognized as persistent environmental pollutants due to their widespread industrial use. nih.govresearchgate.netmdpi.com Consequently, the development of effective and sustainable technologies for their degradation and remediation is a critical area of future research.
Bioremediation, which utilizes microorganisms to break down pollutants, offers an environmentally friendly and cost-effective solution. nih.govresearchgate.netresearchgate.net Several bacterial strains capable of degrading chlorinated nitroaromatic compounds have been isolated and studied. nih.govresearchgate.net For instance, Acinetobacter sp. strain RKJ12 can utilize 2-chloro-4-nitrobenzoic acid as a sole source of carbon, nitrogen, and energy, degrading it through a novel pathway involving oxidative dehalogenation. nih.gov
Fungal degradation, or mycoremediation, is another promising approach. mdpi.com Fungi, such as Caldariomyces fumago, have demonstrated the ability to degrade chlorinated nitrophenols, suggesting their potential for remediating environments contaminated with related compounds. mdpi.com
Future research in this area will likely focus on:
Isolating and characterizing new microbial strains with enhanced degradation capabilities for a wider range of chlorinated nitroaromatic compounds.
Elucidating the metabolic pathways and enzymatic mechanisms involved in the degradation process to optimize bioremediation strategies. nih.govresearchgate.net
Developing and applying advanced oxidation processes and other physicochemical methods, potentially in combination with biological treatments, for the efficient removal of these pollutants from soil and water. researchgate.neteeer.org
Investigating the use of microbial electrolysis cells (MECs) for the cathodic reduction and degradation of these compounds. eeer.org
The following table outlines some of the degradation pathways and organisms studied for related chlorinated nitroaromatic compounds:
| Compound | Organism/Method | Key Degradation Steps | Reference |
| 2-Chloro-4-nitrobenzoic acid (2C4NBA) | Acinetobacter sp. strain RKJ12 | Oxidative dehalogenation to 2-hydroxy-4-nitrobenzoic acid, followed by further degradation. nih.gov | nih.gov |
| 2-chloro-4-nitrophenol (2C4NP) | Caldariomyces fumago | Fungal degradation. mdpi.com | mdpi.com |
| Chlorinated Nitroaromatic Compounds (CNAs) | Various bacteria and fungi | Diverse metabolic pathways involving reduction of the nitro group and dehalogenation. nih.govresearchgate.net | nih.govresearchgate.net |
| 2-chloro-4-nitrophenol (2C4NP) | Microbial Electrolysis Cell (MEC) | Cathodic reduction, dechlorination, and denitrification. eeer.org | eeer.org |
Q & A
How is the molecular structure of 4-chloro-2-nitrobenzoic acid determined using X-ray crystallography?
Answer:
The crystal structure is resolved via single-crystal X-ray diffraction. Key steps include:
- Data collection : A diffractometer (e.g., Rigaku R-AXIS RAPID II) measures reflections at low temperatures (e.g., 110 K) to minimize thermal motion errors .
- Structure solution : Programs like SHELXS97 are used for phase determination via direct methods .
- Refinement : SHELXL97 refines atomic coordinates and thermal parameters, with hydrogen atoms treated via mixed constrained/independent refinement .
- Hydrogen bonding analysis : O—H⋯N and C—H⋯O interactions are identified, with dihedral angles (e.g., 16.55° between benzene and pyrazine rings) calculated to understand packing .
What synthetic methodologies are effective for this compound, and how can reaction conditions be optimized?
Answer:
Common methods include:
- Chlorination and nitration : Sequential functionalization of benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) and nitric acid .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) at 50°C improve reaction rates and yields .
- Catalyst use : N-methylacetamide or DMF act as catalysts in acyl chloride formation, reducing side reactions .
- Purification : Recrystallization from acetonitrile or ethanol yields high-purity crystals .
How are hydrogen atom positions resolved in co-crystal structures of this compound, and what challenges arise?
Answer:
Hydrogen atom localization involves:
- Geometric placement : C-bound H atoms are positioned using idealized bond lengths (C–H = 0.95 Å) and refined as riding atoms .
- Difference Fourier maps : O-bound H atoms (e.g., carboxylic acid protons) are located via electron density peaks and refined freely .
- Uncertainty management : Displacement parameters (Uiso) are constrained to 1.2–1.5×Ueq of parent atoms to avoid overfitting .
Challenges include distinguishing weak H-bonding interactions in disordered regions, requiring high-resolution data (R factor < 0.05) .
How does the hydrogen-bonding network in this compound–pyrazine co-crystals influence material properties?
Answer:
The co-crystal exhibits a 2:1 stoichiometry with:
- Primary interactions : O–H⋯N (carboxylic acid to pyrazine) and C–H⋯O (aromatic CH to nitro/carboxyl groups) .
- Sheet formation : Hydrogen-bonded units assemble into parallel layers (e.g., (104) plane), stabilized by inter-sheet C–H⋯O bonds .
- Impact on properties : The rigid network enhances thermal stability (e.g., higher melting points) and reduces solubility in non-polar solvents .
What spectroscopic techniques are suitable for characterizing this compound’s functional groups and purity?
Answer:
- X-ray diffraction : Confirms crystal structure and packing motifs .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., nitro δ ~8.5 ppm, chloro δ ~125 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Elemental analysis : Verifies C/H/N/Cl stoichiometry to assess purity (>98%) .
What enzymatic pathways are involved in the microbial degradation of this compound?
Answer:
Acinetobacter sp. RKJ12 degrades the compound via:
- Oxidative dehalogenation : Monooxygenase converts this compound to 2-hydroxy-4-nitrobenzoic acid, releasing Cl⁻ .
- Denitration : A second monooxygenase removes the nitro group as NO₂⁻, forming 2,4-dihydroxybenzoic acid .
- Ring cleavage : Catechol-1,2-dioxygenase cleaves the aromatic ring to cis,cis-muconic acid, entering the TCA cycle .
Stoichiometric O₂ consumption (1 mol per degradation step) confirms aerobic mechanisms .
How do co-crystallization agents like pyrazine or quinoline derivatives affect the supramolecular chemistry of this compound?
Answer:
Co-formers modulate crystal packing via:
- Synthon variation : Pyrazine forms O–H⋯N bonds, while quinoline derivatives may engage in π-π stacking .
- Dimensionality : Pyrazine creates 2D sheets, whereas quinoline promotes 3D networks via additional C–H⋯O bonds .
- Solubility tuning : Co-crystals with basic N-donors (e.g., pyridine) improve aqueous solubility compared to the pure acid .
What computational methods are used to validate and predict the crystal structure of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries and electrostatic potentials to validate experimental bond lengths/angles .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding, Cl⋯O contacts) and quantifies their contributions .
- Molecular docking : Predicts co-crystal formation energetics with potential co-formers (e.g., pyrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
